molecular formula C24H37NO B14945745 2-(1-adamantyl)-N-[1-(1-adamantyl)ethyl]acetamide

2-(1-adamantyl)-N-[1-(1-adamantyl)ethyl]acetamide

Cat. No.: B14945745
M. Wt: 355.6 g/mol
InChI Key: MARKNSVDHIUVIE-UHFFFAOYSA-N
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Description

2-(ADAMANTAN-1-YL)-N-[1-(ADAMANTAN-1-YL)ETHYL]ACETAMIDE is a synthetic compound characterized by the presence of adamantane groups Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ADAMANTAN-1-YL)-N-[1-(ADAMANTAN-1-YL)ETHYL]ACETAMIDE typically involves the reaction of adamantane derivatives with appropriate acylating agents. One common method involves the acylation of adamantane with acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(ADAMANTAN-1-YL)-N-[1-(ADAMANTAN-1-YL)ETHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The adamantane groups can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(ADAMANTAN-1-YL)-N-[1-(ADAMANTAN-1-YL)ETHYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antiviral or antibacterial agent.

    Medicine: Studied for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials with enhanced stability and mechanical properties.

Mechanism of Action

The mechanism of action of 2-(ADAMANTAN-1-YL)-N-[1-(ADAMANTAN-1-YL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets. The adamantane groups can interact with hydrophobic pockets in proteins, potentially inhibiting their function. This interaction can disrupt various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(ADAMANTAN-1-YL)-N-[1-(ADAMANTAN-1-YL)ETHYL]ACETAMIDE is unique due to its dual adamantane structure, which imparts enhanced stability and rigidity. This makes it particularly useful in applications requiring robust and durable materials.

Properties

Molecular Formula

C24H37NO

Molecular Weight

355.6 g/mol

IUPAC Name

2-(1-adamantyl)-N-[1-(1-adamantyl)ethyl]acetamide

InChI

InChI=1S/C24H37NO/c1-15(24-11-19-5-20(12-24)7-21(6-19)13-24)25-22(26)14-23-8-16-2-17(9-23)4-18(3-16)10-23/h15-21H,2-14H2,1H3,(H,25,26)

InChI Key

MARKNSVDHIUVIE-UHFFFAOYSA-N

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)CC45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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